![molecular formula C22H21ClN2O3S B3932594 4-chloro-N-[2-(4-morpholinyl)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3932594.png)
4-chloro-N-[2-(4-morpholinyl)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonamide functional group (a sulfur atom connected to two oxygen atoms through double bonds, and to one nitrogen atom through a single bond). Sulfonamides are known for their antibacterial activity and are used in a variety of pharmaceutical drugs .
Applications De Recherche Scientifique
Anticancer Agent Development
This compound has been studied for its potential as an anticancer agent . Research indicates that derivatives of benzenesulfonamide can selectively inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . This inhibition can disrupt tumor cell metabolism and proliferation, offering a pathway to develop novel antiproliferative agents.
Antimicrobial Activity
Benzenesulfonamide derivatives, including this compound, have shown antimicrobial properties . The inhibition of carbonic anhydrases in bacteria by these compounds interferes with bacterial growth, suggesting a potential application in creating new antimicrobial treatments .
Enzyme Inhibition for Therapeutic Applications
The compound’s ability to inhibit carbonic anhydrase IX with high selectivity over carbonic anhydrase II is significant for therapeutic applications. This selectivity is crucial for minimizing side effects and enhancing the efficacy of treatments for conditions where CA IX is implicated .
Apoptosis Induction in Cancer Cells
Certain derivatives of this compound have been able to induce apoptosis in triple-negative breast cancer cell lines. This is a critical step in cancer treatment, as it involves the programmed death of cancer cells, which can halt the progression of the disease .
Cellular Uptake Studies
The compound’s derivatives have been used in cellular uptake studies using HPLC methods. Understanding how these compounds are absorbed by cells can inform dosage and delivery methods for potential medications .
Gene Expression Studies
Changes in gene expression related to uncontrolled cell proliferation and tumor hypoxia can be studied using this compound. By affecting the expression of CA IX genes, researchers can explore new avenues for cancer treatment .
Breast Cancer Selectivity
Research has shown that some derivatives of this compound have a high selectivity against breast cancer cell lines. This specificity could lead to more targeted and effective breast cancer therapies .
Mechanistic Studies of Antiproliferative Agents
The compound is used in mechanistic studies to understand how antiproliferative agents work at the molecular level. This knowledge is essential for designing drugs that can effectively combat diseases like cancer .
Propriétés
IUPAC Name |
4-chloro-N-(2-morpholin-4-yl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c23-16-7-9-17(10-8-16)29(26,27)24-21-18-5-1-3-15-4-2-6-19(20(15)18)22(21)25-11-13-28-14-12-25/h1-10,21-22,24H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUMUROXHFNPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3932511.png)

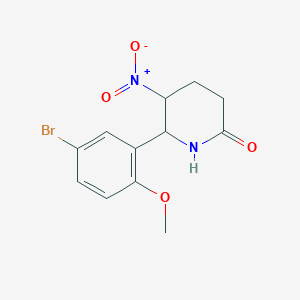
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methoxybenzamide](/img/structure/B3932527.png)
![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2,2-trifluoroacetamide)](/img/structure/B3932538.png)
![2,2'-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)imino]diethanol](/img/structure/B3932544.png)
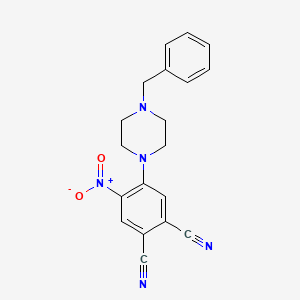
![2-({7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B3932555.png)
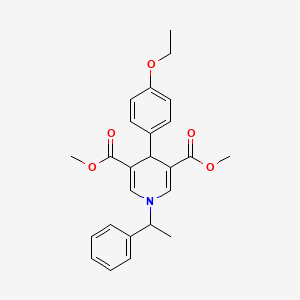
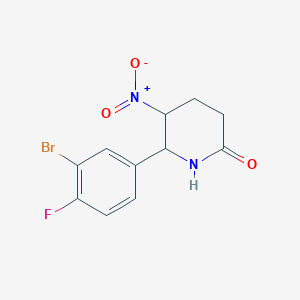
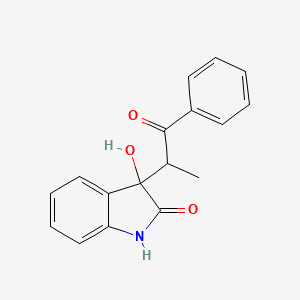


![3-(2-chlorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932602.png)